1-Hepten-3-one

Description

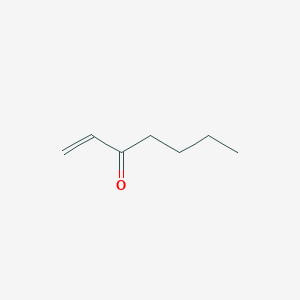

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

hept-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h4H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLCUJRJCUXQBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183438 | |

| Record name | 1-Hepten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2918-13-0 | |

| Record name | 1-Hepten-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2918-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hepten-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002918130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hepten-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Natural Occurrence of 1 Hepten 3 One

Elucidation of Biosynthetic Routes

The biosynthesis of 1-hepten-3-one is a complex process involving multiple enzymatic steps and precursor molecules. Research has highlighted its origins from a mixed acetate (B1210297)/propionate (B1217596) pathway, pointing towards the involvement of polyketide synthase (PKS) machinery. nih.gov

Polyketide Synthase (PKS) Dependent and Independent Mechanisms

The biosynthesis of this compound is proposed to occur via polyketide synthases (PKS). researchgate.net PKS are large, multi-domain enzymes that construct polyketides from simple acyl-CoA precursors. wikipedia.org The biosynthesis of this compound in the harvestman Iporangaia pustulosa is suggested to follow a PKS-dependent pathway, where starter and extender units are sequentially condensed to form the carbon backbone of the molecule. nih.gov Specifically, the pathway is thought to involve the condensation of a propionyl-CoA starter unit with malonyl-CoA or methylmalonyl-CoA extender units. researchgate.net

Polyketide synthases are broadly classified into three types. Type I PKS are large, modular proteins, while Type II PKS are composed of dissociable enzymes. Type III PKS are homodimeric enzymes that use a free acyl-CoA substrate. wikipedia.orgmdpi.com While the exact type of PKS involved in this compound biosynthesis in arthropods is still under investigation, the proposed mechanism aligns with the general function of these enzymes. nih.gov

Role of Specific Enzymes (e.g., Methylmalonyl-CoA Mutase) in Metabolic Transformations

A key enzyme implicated in the biosynthesis of this compound is methylmalonyl-CoA mutase. nih.gov This enzyme plays a crucial role in converting succinyl-CoA, an intermediate in the citric acid cycle, into methylmalonyl-CoA, which can then serve as an extender unit in the polyketide synthesis pathway. nih.govnih.gov The presence and activity of methylmalonyl-CoA mutase provide a link between primary metabolism and the production of this specialized secondary metabolite. nih.gov The proposed biosynthetic pathway for this compound in Iporangaia pustulosa involves several steps including condensation, reduction, dehydration, thioester hydrolysis, and decarboxylation. researchgate.net

Isotopic Labeling Studies and Precursor Incorporation Analysis (e.g., ¹³C-NMR Investigations)

Isotopic labeling studies have been instrumental in deciphering the biosynthetic pathway of this compound. By feeding the Neotropical harvestman Iporangaia pustulosa with ¹³C-labeled precursors such as [1-¹³C]acetate and [¹³C₃]propionate, researchers have been able to trace the incorporation of these precursors into the final product. nih.govresearchgate.net Subsequent analysis using ¹³C Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy revealed a distinct labeling pattern, confirming the mixed acetate/propionate origin of this compound. nih.govomicsdi.org These studies demonstrated that the biosynthesis proceeds through a polyketide pathway and provided evidence for the different sources of propionate for the starter and extender units. nih.gov

Occurrence as a Natural Product

This compound has been identified as a naturally occurring compound in a variety of organisms, where it often serves as a chemical defense agent or a metabolic byproduct.

Identification in Arthropod Defensive Secretions (e.g., Opiliones, Phasmatidae)

One of the primary roles of this compound in nature is as a component of the defensive secretions of various arthropods. It has been notably identified in the defensive exudates of armored harvestmen (Opiliones), such as Iporangaia pustulosa. nih.govresearchgate.net In these arachnids, vinyl ketones like this compound are believed to be of polyketide origin and are released to deter predators. nih.gov

Similarly, a related compound, 4-methyl-1-hepten-3-one, is the primary defensive compound in the stick insect Agathemera elegans (Phasmatidae). researchgate.netnih.gov This compound is released as a spray that can cause irritation and temporary blindness in potential aggressors. researchgate.net The presence of such vinyl ketones in the defensive secretions of different arthropod orders highlights a convergent evolutionary strategy for chemical defense. nih.govgriopro.comresearchgate.net

Table 1: Occurrence of this compound and Related Compounds in Arthropods

Characterization as a Fungal Metabolite (e.g., Ganoderma lucidum, Spongiporus leucomallellus)

Beyond the animal kingdom, this compound has also been characterized as a metabolite in fungi. It has been reported as a secondary metabolite in Ganoderma lucidum, a well-known medicinal mushroom, and in Spongiporus leucomallellus. thegoodscentscompany.comnih.gov In fungi, the production of such volatile organic compounds can be associated with various ecological roles, including interactions with other microorganisms and as byproducts of metabolic processes. The presence of this compound in these fungi underscores the diverse metabolic capabilities of these organisms. nih.govscielo.org.mx

Table 2: Occurrence of this compound in Fungi

Table 3: List of Compounds Mentioned

Detection in Plant-Derived Extracts (e.g., Alfalfa, Tomato)

This compound has been identified as a volatile component in a variety of plant species, including alfalfa (Medicago sativa) and tomato (Solanum lycopersicum). nih.govthegoodscentscompany.com Its presence in these plants contributes to their characteristic aroma profiles. The formation of this compound in plants is thought to occur through the enzymatic oxidation of fatty acids, a common pathway for the generation of volatile compounds in the plant kingdom. aocs.orgfrontiersin.org

In alfalfa, the biosynthesis of various secondary metabolites, including those involved in defense and aroma, is well-documented. thegoodscentscompany.com While the specific enzymatic steps leading to this compound have not been fully elucidated in this species, it is hypothesized to arise from the lipoxygenase (LOX) pathway, which is responsible for the breakdown of polyunsaturated fatty acids. This pathway is a key source of many volatile organic compounds in plants.

Similarly, in tomatoes, a vast array of volatile compounds are produced during fruit ripening, contributing to their complex flavor. This compound is among these volatiles. The formation of such C7 compounds in plants is often linked to the degradation of linolenic and linoleic acids, which are abundant in plant tissues.

Table 1: Detection of this compound in Plant-Derived Extracts

| Plant Species | Common Name | Reference |

| Medicago sativa | Alfalfa | nih.govthegoodscentscompany.com |

| Solanum lycopersicum | Tomato | nih.gov |

Biogenetic Relationships with Related Natural Products (e.g., Dihydropyrans)

The biosynthesis of this compound is intricately linked to the formation of other natural products, particularly in the chemical defenses of certain arthropods. In neotropical harvestmen of the suborder Laniatores, this compound is a major component of their defensive secretions, alongside compounds like 6-alkyl-3,4-dihydro-2H-pyrans. nih.govthegoodscentscompany.com

Research into the biosynthesis of this compound in the harvestman Iporangaia pustulosa has revealed a fascinating pathway of mixed polyketide origin, utilizing both acetate and propionate units. thegoodscentscompany.com This finding suggests a biogenetic relationship between the vinyl ketone and other polyketide-derived compounds found in the same organisms.

The proposed biosynthetic route to this compound in these harvestmen involves the condensation of a propionyl-CoA starter unit with a malonyl-CoA and a methylmalonyl-CoA extender unit. thegoodscentscompany.com This polyketide chain then undergoes a series of reduction, dehydration, and decarboxylation steps to yield the final product.

The co-occurrence of this compound and dihydropyrans in the defensive secretions of harvestmen points towards a shared or interconnected biosynthetic origin, likely stemming from a common polyketide precursor. The cyclization of a polyketide intermediate could lead to the formation of the dihydropyran ring structure, while a different processing of the same or a similar precursor could result in the linear vinyl ketone. beilstein-journals.orgnih.govwikipedia.orgrsc.org The precise enzymatic machinery that dictates this branching of the biosynthetic pathway is an area of ongoing research.

Chemical Synthesis and Synthetic Methodologies of 1 Hepten 3 One and Its Analogs

Established Synthetic Routes for 1-Hepten-3-one

The synthesis of this compound can be achieved through several established methodologies, leveraging different reaction types to construct the desired carbon skeleton and introduce the α,β-unsaturated ketone functionality.

Strategies Employing Carbon-Carbon Bond Formation (e.g., Aldol (B89426) Condensation, Grignard Reactions, Cross-Coupling Approaches)

One common strategy for synthesizing α,β-unsaturated ketones, including this compound, involves carbon-carbon bond formation reactions. The aldol condensation is a versatile method that can be employed. This reaction typically involves the condensation of an aldehyde or ketone enolate with another carbonyl compound, followed by dehydration to yield the α,β-unsaturated carbonyl product. For the synthesis of this compound, this could involve the reaction between butanal and methyl vinyl ketone, or other suitable aldehyde and ketone precursors.

Grignard reactions offer another route, involving the reaction of a Grignard reagent with a carbonyl compound. wikipedia.orgfishersci.caamericanelements.comfishersci.co.uksigmaaldrich.comtcichemicals.comsigmaaldrich.comtradeindia.comtcichemicals.com While Grignard reagents are often used for 1,2-addition to carbonyls, conjugate addition (1,4-addition) to α,β-unsaturated carbonyls is also possible, particularly in the presence of copper catalysts. The synthesis of this compound via a Grignard route would necessitate a combination of carbon chain elongation and the introduction of the vinyl group and ketone. For instance, a Grignard reagent could react with an appropriate aldehyde or ester, followed by subsequent transformations to install the enone moiety.

Cross-coupling reactions, catalyzed by transition metals such as palladium, can also be utilized in the synthesis of unsaturated ketones. These reactions typically involve coupling an organometallic species with an organic halide or pseudohalide. While direct cross-coupling to form the enone might be complex, these methods could be applied to synthesize precursors that are then converted to this compound.

Regioselective and Stereoselective Synthetic Protocols

Achieving regioselectivity and stereoselectivity is crucial in the synthesis of α,β-unsaturated ketones, especially when dealing with substituted analogs. Regioselective synthesis ensures that the double bond and carbonyl group are positioned correctly within the molecule. For α,β-unsaturated ketones, this typically involves controlling the formation of the double bond adjacent to the carbonyl. Methods for regioselective preparation of α,β-unsaturated ketones via the direct dehydrogenation of silyl (B83357) enol ethers have been reported. capes.gov.br

Stereoselective protocols aim to control the configuration (E or Z) of the double bond. Various methods have been developed for the stereoselective synthesis of α,β-unsaturated ketones and esters. organic-chemistry.orgnih.govorganic-chemistry.orgcdnsciencepub.comresearchgate.net These methods often involve specific catalysts or reaction conditions that favor the formation of one stereoisomer over the other. For example, some catalytic systems can promote the stereoselective isomerization of allenyl carbinol esters to yield monofluoroalkyl α,β-unsaturated ketones with exclusive E selectivity. organic-chemistry.org

Synthesis of Structurally Related Analogs and Derivatives

The synthetic methodologies for this compound can be adapted and extended to prepare a range of structurally related analogs and derivatives, including alkylated and substituted heptenones and more complex diarylheptanoids containing enone moieties.

Methodologies for Alkylated and Substituted Heptenones

The synthesis of alkylated and substituted heptenones often involves modifying the starting materials or reaction conditions of the established routes for this compound. For example, using different aldehydes or ketones in aldol condensations can lead to variations in the alkyl chain or the introduction of substituents. Similarly, employing different Grignard reagents or coupling partners in cross-coupling reactions allows for the incorporation of various alkyl or aryl groups.

Specific methodologies for preparing substituted heptenones have been explored. For instance, processes for preparing methyl heptenone by reacting prenyl-substituted methyl pentenones with polyfunctional amines have been described. google.com Ring transformations of substituted precursors can also yield substituted cyclic heptenones. thieme-connect.com

Synthetic Access to Diarylheptanoids Containing Enone Moieties

Diarylheptanoids are a class of natural products characterized by a C6-C7-C6 carbon skeleton, often containing ketone or enone functionalities. Some diarylheptanoids feature α,β-unsaturated ketone structures within their heptane (B126788) chain. The synthesis of these compounds often involves strategies similar to those used for simpler enones, such as aldol condensations, but applied to more complex aromatic or substituted precursors.

Curcumin and dehydrozingerone (B89773) are examples of diarylheptanoids that contain enone-like structures. The synthesis of these compounds typically involves the condensation of vanillin (B372448) or other substituted benzaldehydes with acetone (B3395972) or other ketones, followed by further reactions to build the heptanoid chain and introduce the desired functional groups.

Advanced Catalytic Approaches in this compound Synthesis

Advanced catalytic approaches play a significant role in improving the efficiency, selectivity, and sustainability of this compound synthesis and the synthesis of its analogs. Various catalysts, including transition metal catalysts and organocatalysts, have been developed for enone synthesis.

Transition metal catalysts, such as palladium, rhodium, ruthenium, cobalt, iron, and nickel complexes, are widely used in cross-coupling reactions and other transformations to form carbon-carbon bonds and introduce unsaturation. organic-chemistry.orgrsc.orggoogle.com For example, ruthenium catalysts have been employed in cross-metathesis reactions to prepare alkenes, which could potentially be precursors to heptenones. google.com Palladium catalysts have been used in Wacker-type processes followed by dehydration to synthesize α,β-unsaturated methyl ketones. organic-chemistry.org Copper catalysts have been shown to mediate regioselective conjugate trifluoromethylation of α,β-unsaturated ketones. beilstein-journals.org

Organocatalysis, which utilizes small organic molecules as catalysts, offers an alternative to metal catalysis and can provide high levels of stereo- and regioselectivity under mild conditions. Organocatalytic methods for aldol reactions and Michael additions are particularly relevant to enone synthesis. organic-chemistry.org For instance, proazaphosphatranes have been found to be efficient catalysts for Mukaiyama aldol reactions of aldehydes with trimethylsilyl (B98337) enolates. organic-chemistry.org

Enzymatic approaches are also being explored for the synthesis of natural products and their derivatives, including compounds with enone structures. While research on the enzymatic synthesis of this compound specifically is ongoing, studies on the biosynthesis of this compound in organisms like the harvestman Iporangaia pustulosa provide insights into potential biocatalytic routes, suggesting a mixed acetate (B1210297)/propionate (B1217596) origin. researchgate.net

These advanced catalytic approaches enable more precise control over the reaction pathways, leading to higher yields, reduced by-product formation, and the ability to synthesize complex enone structures with specific stereochemical outcomes.

Compound Table

| Compound Name | PubChem CID |

| This compound | 520420 |

| Butanal | 261 |

| Methyl vinyl ketone (But-1-en-3-one) | 6590 |

| Propanal | 5281070 |

| Pentanal | 8063 |

| Hexanal | 31200 |

| Vinylmagnesium bromide | 74584 |

| Ethylmagnesium bromide | 101914 |

| Acryloyl chloride | 13140 |

| Methyl acrylate | 6580 |

| Curcumin | 969516 |

| Dehydrozingerone ((E)-1,7-bis(4-hydroxyphenyl)hept-4-en-3-one) | 528173 |

Data Tables

While specific quantitative data for the synthesis of this compound across all listed methods was not consistently available in a format suitable for direct comparison in interactive tables, the search results provided insights into yields and reaction conditions for related enone synthesis and specific steps. Below are examples of how such data could be presented if available in a structured format.

Example Data: Yields from a Hypothetical Aldol Condensation Study

| Aldehyde | Ketone | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Butanal | Methyl vinyl ketone | Base A | 25 | 75 |

| Butanal | Methyl vinyl ketone | Base B | 50 | 88 |

| Pentanal | Methyl vinyl ketone | Base A | 25 | 70 |

Example Data: Regioselectivity in a Hypothetical Catalytic Reaction

| Substrate | Catalyst | Regioisomer 1 (%) | Regioisomer 2 (%) |

|---|---|---|---|

| Substituted Enone A | Catalyst X | 95 | 5 |

| Substituted Enone B | Catalyst X | 80 | 20 |

| Substituted Enone A | Catalyst Y | 60 | 40 |

Reaction Mechanisms and Chemical Transformations of 1 Hepten 3 One

Reactivity of the α,β-Unsaturated Ketone Functionality

The conjugated system in 1-Hepten-3-one allows for various reaction pathways, including additions to either the double bond or the carbonyl group.

Nucleophilic additions to α,β-unsaturated ketones like this compound can occur via two main pathways: 1,2-addition and 1,4-addition (also known as conjugate addition). sigmaaldrich.commolaid.com

1,2-Addition: This involves direct attack of a nucleophile on the carbonyl carbon. This pathway is typically favored by strong, hard nucleophiles, such as Grignard reagents or metal hydrides, and is often under kinetic control, especially at lower temperatures. sigmaaldrich.comacs.orggatech.edu

1,4-Addition: This involves the attack of a nucleophile on the β-carbon of the alkene, followed by protonation at the α-carbon (via an enolate intermediate). This pathway is generally favored by weaker, soft nucleophiles, such as stabilized enolates, amines, or thiols, and is often under thermodynamic control, particularly at higher temperatures or under reversible conditions. sigmaaldrich.commolaid.comacs.orggatech.edu Organocopper reagents are also known to promote 1,4-addition to α,β-unsaturated ketones. molaid.com

The regioselectivity (whether 1,2 or 1,4 addition occurs) is influenced by factors including the nature of the nucleophile (hard vs. soft) and the reaction conditions (kinetic vs. thermodynamic control). sigmaaldrich.comacs.orggatech.edu

α,β-Unsaturated ketones can act as dienophiles in Diels-Alder reactions, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. researchgate.net For a Diels-Alder reaction to occur, the diene must be in the s-cis conformation. researchgate.net The presence of electron-withdrawing groups on the dienophile, such as the carbonyl group in this compound, generally enhances the reaction rate. researchgate.net While the search results mention the potential formation of a natural product from this compound subunits via a hetero-Diels-Alder reaction chemicalbook.com and an internal Diels-Alder reaction involving a compound synthesized from this compound, these examples highlight the potential for this compound or its derivatives to participate in cycloaddition chemistry.

The alkene and ketone functionalities in this compound can undergo oxidation and reduction. Selective reactions are possible depending on the choice of reagents and conditions. For instance, the double bond can be selectively reduced (e.g., by catalytic hydrogenation) to yield a saturated ketone (heptan-3-one), or the ketone group can be selectively reduced (e.g., by certain reducing agents) to yield an allylic alcohol (1-hepten-3-ol). Reduction of a related α,β-unsaturated ketone, 2,2,6,6-tetramethyl-4-hepten-3-one, has been studied, indicating the general susceptibility of this class of compounds to reduction. acs.org Complete reduction of both the alkene and the ketone would yield a saturated alcohol (heptan-3-ol). Oxidation of the alkene moiety could lead to epoxides or undergo cleavage depending on the oxidizing agent. tandfonline.com

Functional Group Interconversions and Derivatization

The distinct functional groups within this compound allow for various interconversions and derivatizations, enabling the synthesis of a range of other organic compounds.

The differential reactivity of the alkene and ketone groups in this compound allows for selective transformations. For example, reagents can be chosen to target specifically the carbon-carbon double bond (e.g., hydrogenation, halogenation, epoxidation) or the carbonyl group (e.g., reduction to alcohol, formation of imines, acetals, or ketals). This selective reactivity is crucial in synthetic strategies utilizing this compound as a building block.

Ketones, including α,β-unsaturated ketones like this compound, readily react with hydroxylamine (B1172632) derivatives to form oximes. This derivatization can be particularly useful for analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS) analysis. The formation of more stable and volatile oxime derivatives can enhance the separation and detection of ketones in complex mixtures. For example, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) has been successfully applied for the analysis of ketones, including this compound, in samples like wine, allowing for sensitive detection and identification. The formation of oximes also serves as an intermediate in other functional group transformations, such as the conversion of ketones to nitriles via oxime dehydration.

Mechanistic Studies of this compound Reactions and Rearrangements

Mechanistic studies on this compound and similar α,β-unsaturated carbonyl compounds provide insights into their reactivity and the pathways they follow under different reaction conditions. These studies often involve detailed analysis of reaction kinetics, intermediates, and product distributions, sometimes aided by computational methods.

One significant class of reactions that α,β-unsaturated ketones like this compound undergo is conjugate addition, also known as the Michael reaction. In a Michael addition, a nucleophile attacks the β-carbon (C4 in this compound) of the α,β-unsaturated system, rather than the carbonyl carbon (C3), which is typical of 1,2-addition. This is often referred to as 1,4-addition. The mechanism generally involves the deprotonation of a Michael donor to form a stabilized enolate or other nucleophilic species, followed by the nucleophilic attack on the β-carbon of the Michael acceptor (the α,β-unsaturated ketone). The resulting enolate intermediate is then protonated to yield the Michael adduct, which contains a new carbon-carbon bond at the β-position. wikipedia.orgmasterorganicchemistry.comoregonstate.edulibretexts.org The driving force for this reaction is the formation of a stable C-C single bond and the breaking of a C-C pi bond. masterorganicchemistry.com

While specific detailed mechanistic studies focusing solely on this compound's Michael reactions were not extensively found in the search results, the general mechanism for α,β-unsaturated carbonyl compounds is well-established. wikipedia.orgmasterorganicchemistry.comoregonstate.edulibretexts.org The electrophilic nature of the β-carbon in this compound is due to resonance stabilization, where a resonance structure places a partial positive charge on this carbon. masterorganicchemistry.com

Another type of reaction relevant to unsaturated systems is hydrogenation, where hydrogen is added across a double or triple bond, typically converting unsaturated hydrocarbons into saturated ones. researchgate.netwou.edu For this compound, hydrogenation can occur across the alkene double bond or potentially the carbonyl double bond, depending on the catalyst and conditions used. Mechanistic studies of hydrogenation often involve the adsorption of the substrate onto a catalyst surface, followed by the stepwise addition of hydrogen atoms. researchgate.netbenchchem.com Studies on the hydrogenation of related heptene (B3026448) isomers, such as 1-heptene (B165124), have investigated the kinetics and thermodynamics of the process on various catalysts, including copper nanoparticles. researchgate.net These studies highlight the role of factors like temperature and catalyst composition in the reaction rate and mechanism. researchgate.net

Isomerization reactions, which involve the rearrangement of atoms within a molecule to form a different structural isomer, can also be relevant to unsaturated compounds. Studies on the isomerization of heptene isomers (e.g., 1-heptene to 2-heptene (B165337) and 3-heptene) catalyzed by transition metal complexes, such as nickel complexes, have been reported. rutgers.eduacs.orgtandfonline.com The proposed mechanism for such alkene isomerization often involves steps like reversible ligand dissociation, olefin coordination, insertion of the olefin into a metal-hydride bond, beta-hydrogen elimination, and dissociation of the isomerized olefin. rutgers.eduacs.org While these studies focus on alkene isomerization rather than the rearrangement of the α,β-unsaturated ketone structure of this compound itself, they illustrate the types of mechanistic pathways possible for structural rearrangements in related seven-carbon hydrocarbons.

Photochemical reactions and rearrangements are another area of mechanistic investigation for organic compounds. Studies on the photochemical denitrogenation of bicyclic azoalkanes, such as diazabicyclo[2.2.1]heptenes, have explored complex mechanisms involving excited states, bond breaking, and rearrangements leading to strained bicyclic products. chemrxiv.orgchemrxiv.orgresearchgate.net These studies often employ computational methods like non-adiabatic molecular dynamics simulations to understand the reaction pathways and stereoselectivity. chemrxiv.orgchemrxiv.orgresearchgate.net While this compound is not a bicyclic azoalkane, these studies demonstrate the intricate mechanistic details that can be revealed through photochemical investigations of cyclic unsaturated systems.

Rearrangements involving benchchem.comrutgers.edu carbon shifts have also been studied mechanistically, particularly in systems like vinylcyclopropane-to-cyclopentene isomerizations. researchgate.net These thermal rearrangements are often interpreted as proceeding through diradical intermediates. researchgate.net While not directly applicable to this compound, this class of rearrangements illustrates mechanistic possibilities for carbon skeleton rearrangements in unsaturated hydrocarbons.

Detailed research findings and data tables specifically focused on the mechanistic studies of this compound's reactions and rearrangements were not prominently featured in the provided search results beyond the general mechanisms of Michael addition and hydrogenation as they apply to α,β-unsaturated ketones and alkenes. Studies on related compounds, such as the isomerization of heptene isomers or the photochemical rearrangements of bicyclic systems, provide analogous mechanistic insights.

Table 1: General Reaction Types and Relevant Mechanistic Concepts for this compound

| Reaction Type | Description | Key Mechanistic Concepts | Relevant to this compound? |

| Michael Addition | Conjugate addition of a nucleophile to the β-carbon of an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comoregonstate.edulibretexts.org | Formation of stabilized enolate, nucleophilic attack on β-carbon, protonation of intermediate enolate. wikipedia.orgmasterorganicchemistry.comoregonstate.edu | Yes (as a Michael acceptor) |

| Hydrogenation | Addition of hydrogen across a double or triple bond. researchgate.netwou.edu | Adsorption onto catalyst, stepwise hydrogen addition. researchgate.netbenchchem.com | Yes |

| Alkene Isomerization | Rearrangement of double bond position in an alkene. rutgers.eduacs.orgtandfonline.com | Metal-catalyzed pathways involving hydride intermediates, insertion, and elimination. rutgers.eduacs.org | Relevant (related structure) |

| Photochemical Reactions | Reactions initiated by light absorption. chemrxiv.orgchemrxiv.orgresearchgate.net | Excited states, bond cleavage, radical or concerted pathways. chemrxiv.orgchemrxiv.orgresearchgate.net | Potential |

| benchchem.comrutgers.edu Carbon Shifts | Thermal rearrangement involving migration of a carbon atom. researchgate.net | Often proceed via diradical intermediates. researchgate.net | Potential (skeletal rearrangement) |

Table 2: Examples of Mechanistic Insights from Studies on Related Compounds

| Compound Studied | Reaction Type | Key Mechanistic Finding | Source |

| 1-Heptene | Isomerization | Nickel-catalyzed isomerization involves olefin coordination, insertion, and beta-hydrogen elimination. rutgers.eduacs.org | rutgers.eduacs.org |

| Diazabicyclo[2.2.1]heptenes | Photochemical Denitrogenation | Dynamically concerted but asynchronous denitrogenation via S1/S0 surface hopping, influencing stereoselectivity. chemrxiv.orgchemrxiv.orgresearchgate.net | chemrxiv.orgchemrxiv.orgresearchgate.net |

| Hexene-1, Heptene-1, Cyclohexene | Hydrogenation | Kinetics and thermodynamics studied on copper nanoparticles, entropy factor important in activated complex formation. researchgate.net | researchgate.net |

Further detailed mechanistic studies specifically on this compound would be required to fully elucidate all possible reaction pathways and rearrangements unique to this compound.

Mechanistic Investigations of 1 Hepten 3 One in Biological Systems Non Clinical

Role in Inter- and Intra-species Chemical Ecology and Communication

1-Hepten-3-one is a naturally occurring compound that plays a significant role in the chemical communication between different species (inter-species) and, to a lesser extent, within the same species (intra-species). This volatile organic compound is a key component of the defensive secretions of certain arthropods and is also produced by various fungi.

The primary recognized role of this compound in chemical ecology is as a defensive allomone. It is a major constituent of the scent gland exudates of neotropical harvestmen of the order Opiliones, such as Iporangaia pustulosa. thegoodscentscompany.comnih.gov When disturbed, these arachnids release a secretion containing this compound, which serves to repel predators. nih.gov This defensive function highlights its importance in inter-species interactions, where the compound produced by one species affects the behavior of another.

While direct evidence for its role as a pheromone for intra-species communication is limited, related compounds are well-known alarm pheromones in the insect world. uliege.be For instance, 4-methyl-3-heptanone (B36217) is an alarm pheromone in many ant species. uliege.beresearchgate.net The structural similarity of this compound to these compounds suggests a potential, though not yet fully elucidated, role in signaling danger to conspecifics in some organisms. Its presence in the defensive secretions of harvestmen could serve a dual purpose: repelling predators and alerting other nearby harvestmen of a threat. nih.gov

Furthermore, this compound has been identified as a volatile compound produced by fungi, such as Spongiporus leucomallellus and Ganoderma lucidum. thegoodscentscompany.comebi.ac.uk In this context, it can act as a semiochemical that influences the behavior of insects. For example, some fungal volatiles are known to attract mycophagous (fungus-eating) insects, while others can have a repellent effect. The response of an insect to this compound would depend on the insect species and the ecological context of their interaction with the fungus.

The compound is also found in some plants, such as alfalfa and tomato, where it may contribute to the plant's defense against herbivores. thegoodscentscompany.com

Table 1: Documented Roles of this compound and Related Compounds in Chemical Ecology

| Compound Name | Role | Organism(s) |

| This compound | Defensive Allomone | Iporangaia pustulosa (Harvestman) thegoodscentscompany.comnih.gov |

| This compound | Volatile Metabolite | Spongiporus leucomallellus, Ganoderma lucidum (Fungi) thegoodscentscompany.comebi.ac.uk |

| 4-Methyl-1-hepten-3-one | Defensive Compound | Agathemera elegans (Phasmid) researchgate.net |

| 4-Methyl-3-heptanone | Alarm Pheromone | Ants uliege.beresearchgate.net |

| 6-Methyl-5-hepten-2-one | Alarm Pheromone | Ants uliege.be |

Biochemical Interactions in Model Organisms and Cell Systems

Elucidation of Molecular Mechanisms in Experimental Models

Direct experimental studies detailing the specific molecular mechanisms of this compound in model organisms or cell systems are not extensively documented in publicly available literature. However, as an α,β-unsaturated ketone, its mechanism of action can be inferred from the well-studied reactivity of this class of compounds. ebi.ac.ukresearchgate.net The key structural feature is the carbon-carbon double bond conjugated to a carbonyl group, which renders the β-carbon electrophilic and susceptible to nucleophilic attack. nih.govresearchgate.net

The primary molecular mechanism by which α,β-unsaturated carbonyl compounds are thought to exert their biological effects is through Michael addition reactions with cellular nucleophiles. researchgate.netnih.gov In biological systems, the most prominent soft nucleophiles are the thiol groups of cysteine residues in proteins and glutathione (B108866) (GSH), as well as amine groups in proteins and DNA. researchgate.netnih.gov

This covalent modification of proteins can lead to a variety of cellular consequences:

Enzyme Inhibition: The alkylation of cysteine residues in the active sites of enzymes can lead to their irreversible inhibition. researchgate.net

Disruption of Cellular Signaling: Modification of key signaling proteins can disrupt normal cellular communication pathways. nih.gov

Induction of Oxidative Stress: Depletion of the cellular antioxidant glutathione (GSH) through conjugation with this compound can lead to an imbalance in the cellular redox state, resulting in oxidative stress. nih.gov

Genotoxicity: Reaction with nucleophilic sites on DNA bases can lead to the formation of DNA adducts, which can be mutagenic and carcinogenic. nih.gov

While specific studies on insect cell lines with this compound are lacking, research on other α,β-unsaturated carbonyls has shown cytotoxic effects. nih.gov The neurotoxic actions of some essential oil components, which include α,β-unsaturated ketones, are suggested to involve targets in the insect nervous system, such as acetylcholinesterase (AChE) and GABA receptors. researchgate.netmdpi.com

Investigation of Enzymatic Transformations Involving this compound

The enzymatic processes involving this compound can be categorized into its biosynthesis and its potential biotransformation or detoxification.

The biosynthesis of this compound has been elucidated in the harvestman Iporangaia pustulosa. thegoodscentscompany.comnih.govnih.gov It is synthesized via a polyketide pathway with a mixed acetate (B1210297)/propionate (B1217596) origin. thegoodscentscompany.comnih.gov The proposed pathway involves the condensation of propionyl-CoA with malonate, followed by another condensation with methylmalonyl-CoA. nih.gov Subsequent reduction, dehydration, reduction, thioester hydrolysis, decarboxylation, and finally dehydrogenation of the saturated ketone lead to the formation of this compound. nih.gov The study also pointed to the involvement of methylmalonyl-CoA mutase, which converts acetate into propionyl-CoA. thegoodscentscompany.comnih.gov

The enzymatic transformation or detoxification of this compound in organisms that are exposed to it, such as insects, has not been specifically detailed. However, general detoxification pathways in insects for xenobiotics involve three phases. nih.govresearchgate.net Phase I reactions, such as oxidation, reduction, and hydrolysis, are often catalyzed by cytochrome P450 monooxygenases (CYPs). nih.govresearchgate.net For α,β-unsaturated ketones, a key transformation is the reduction of the carbon-carbon double bond, which can be catalyzed by ene-reductases, or the reduction of the ketone to a secondary alcohol. researchgate.netacs.org

Phase II reactions involve the conjugation of the compound or its phase I metabolites with endogenous molecules to increase their water solubility for excretion. nih.govresearchgate.net Glutathione S-transferases (GSTs) are particularly relevant for α,β-unsaturated ketones, as they can catalyze the conjugation of glutathione to the electrophilic β-carbon. nih.govresearchgate.net

Table 2: Potential Enzymatic Transformations of α,β-Unsaturated Ketones

| Enzyme Class | Transformation | Potential Effect on this compound |

| Ene-reductases | Reduction of C=C double bond | Conversion to heptan-3-one |

| Carbonyl Reductases | Reduction of C=O group | Conversion to 1-hepten-3-ol (B34233) researchgate.netacs.org |

| Cytochrome P450s | Oxidation (e.g., hydroxylation) | Formation of more polar metabolites |

| Glutathione S-transferases (GSTs) | Glutathione conjugation | Formation of a glutathione adduct for detoxification nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies in Defined Biological Contexts

Key structural features that influence the activity of α,β-unsaturated ketones like this compound include:

The α,β-Unsaturated System: The presence of the conjugated double bond and carbonyl group is crucial for the Michael addition reactivity, which is a primary mechanism of toxic action. researchgate.netresearchgate.net Saturation of the double bond to form the corresponding saturated ketone, heptan-3-one, would likely decrease its reactivity and associated toxicity.

Substitution on the Vinyl Group: The presence of substituents on the α or β carbons can significantly modulate reactivity. In general, alkyl substitution on the vinyl carbons tends to reduce toxicity. researchgate.net This is likely due to steric hindrance, which impedes the approach of nucleophiles to the β-carbon. For example, a methyl group at the β-position has been shown to decrease the toxic potency of some α,β-unsaturated ketones. researchgate.net

Nature of the Alkyl Chain: The length and branching of the alkyl chain (the butyl group in this compound) affect the lipophilicity of the molecule, which in turn influences its ability to penetrate biological membranes and reach its target sites. researchgate.net For some biological activities, such as mosquito repellency, there is an optimal range for the octanol/water partition coefficient (logP). researchgate.net

The Carbonyl Group: The ketone functionality is a key part of the electrophilic system. Comparing vinyl ketones to the corresponding vinyl aldehydes, ketones are sometimes found to be more toxic. researchgate.net

In the context of insect repellency, SAR studies have been conducted on a wide range of compounds. While not specifically mentioning this compound, these studies highlight the importance of physicochemical properties like vapor pressure and molecular weight in determining repellent activity. umn.edu

Table 3: Predicted Effects of Structural Modifications on the Biological Activity of this compound (Based on General SAR of α,β-Unsaturated Ketones)

| Structural Modification | Predicted Effect on Reactivity/Toxicity | Rationale |

| Reduction of C=C bond (to heptan-3-one) | Decrease | Loss of the electrophilic β-carbon for Michael addition. |

| Reduction of C=O bond (to 1-hepten-3-ol) | Decrease | The carbonyl group is essential for the electrophilicity of the conjugated system. |

| Addition of a methyl group to the β-carbon | Decrease | Steric hindrance at the site of nucleophilic attack. researchgate.net |

| Increasing the length of the n-butyl chain | Variable | Altered lipophilicity, which could either increase or decrease activity depending on the specific biological endpoint. researchgate.net |

Theoretical and Computational Chemistry of 1 Hepten 3 One

Quantum Chemical Calculations on Molecular Structure, Geometry, and Electronic Properties

While specific detailed quantum chemical calculations solely focused on the molecular structure and electronic properties of 1-hepten-3-one were not extensively found in the immediate search results, the principles and applications of such calculations are well-established for organic molecules containing similar functional groups like alkenes and ketones unipd.itresearchgate.net. For instance, DFT methods with appropriate basis sets are commonly employed to optimize geometries and calculate electronic descriptors researchgate.netresearchgate.net. The presence of the conjugated enone system in this compound (C=C-C=O) suggests that delocalization of electron density will be a significant feature influencing its electronic structure, which can be effectively studied using quantum chemical approaches.

Computational Modeling and Simulation of Reaction Mechanisms

Computational modeling and simulation are invaluable for understanding the reaction mechanisms involving this compound. These methods can explore potential energy surfaces, locate transition states, and calculate activation energies, providing a detailed picture of how reactions proceed ufl.edu. This is particularly relevant for this compound due to its reactive functional groups, the alkene and the ketone.

Studies on the reaction mechanisms of similar unsaturated hydrocarbons, such as 1-heptene (B165124), have utilized computational methods like reactive molecular dynamics simulations to study processes like thermal and catalytic cracking arxiv.org. While direct studies on this compound's reaction mechanisms were not prominently featured, the methodologies applied to related compounds, such as the investigation of olefin formation and consumption pathways in n-heptane combustion using simulation software like CHEMKIN III, demonstrate the applicability of computational approaches to understanding the reactivity of molecules containing alkene moieties utah.edu. Computational organic chemistry, in general, plays a pivotal role in advancing the molecular-level understanding of chemical reactions by bridging theory and experiment ufl.edu.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, for organic molecules researchgate.net. These predictions are highly useful for the structural characterization and identification of compounds like this compound, complementing experimental NMR data.

The prediction of NMR chemical shifts is typically performed using quantum chemical methods, often the Gauge-Independent Atomic Orbital (GIAO) method, in conjunction with optimized molecular geometries researchgate.net. The chemical shift values in an NMR spectrum are influenced by the electronic environment of the nuclei, which can be calculated theoretically chemistrysteps.comlibretexts.org. For this compound, computational prediction of its ¹H and ¹³C NMR spectra would involve calculating the shielding constants for each nucleus, which are then converted to chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS) chemistrysteps.comlibretexts.org. While a specific prediction for this compound was not found, the methodology is well-established and applied to various organic compounds containing similar functional groups researchgate.netchemistrysteps.comlibretexts.orgyoutube.com.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, including the intermolecular interactions of this compound with other molecules or environments github.io. These simulations can provide insights into properties like diffusion, solvation, and the formation of aggregates.

MD simulations utilize force fields that describe the interactions between atoms, allowing for the simulation of molecular motion over time github.io. While the search results did not yield specific MD simulations focused on the intermolecular interactions of this compound, MD is a standard technique for studying the behavior of organic molecules in various phases (liquid, gas) and in the presence of interfaces or biomolecules researchgate.net. For example, united-atom MD simulations have been used to explore the mechanical behavior and deformation mechanisms of ethylene/1-octene copolymers, highlighting the utility of MD in understanding the properties influenced by intermolecular forces in systems involving similar hydrocarbon chains researchgate.net. The development of reactive force fields also allows for the simulation of dynamic bond formation and breaking, relevant for studying reactive processes involving intermolecular interactions arxiv.org.

Environmental Chemistry of 1 Hepten 3 One

Atmospheric Chemistry and Degradation Pathways

The atmospheric chemistry of 1-Hepten-3-one involves its formation and subsequent degradation through photochemical and oxidative processes.

Formation as an Oxygenated Organic Component in Atmospheric Aerosols

Oxygenated volatile organic compounds (o-VOCs), including ketones like this compound, are significant components of atmospheric aerosols. These compounds can originate from both primary emissions and secondary sources, such as the oxidation of gas-phase hydrocarbons copernicus.org. Studies analyzing urban aerosols have identified this compound among the partially oxidized organic compounds present in fine particulate matter (PM2.5). copernicus.orgcopernicus.org The presence of such partially oxidized species in the aerosol phase suggests that compounds generated early in the oxidative process, despite their relatively high volatility, can undergo gas-to-particle partitioning. copernicus.orgcopernicus.org

While the detailed formation mechanisms of this compound specifically in atmospheric aerosols are complex, research on the atmospheric degradation of hydrocarbons like 1-heptene (B165124) indicates that oxidation processes can lead to the formation of oxygenated products. epa.govepa.gov These products, depending on their volatility and polarity, can then partition into the aerosol phase. copernicus.orgcopernicus.org Studies involving the photooxidation of 1-heptene have shown the formation of aerosol, with reactions involving ozone appearing to be particularly important in this process. epa.gov

Photochemical and Oxidative Degradation in the Atmosphere

Organic compounds in the troposphere undergo photochemical transformation through direct and indirect processes. oecd.org Indirect phototransformation, primarily through reactions with photochemically generated species like hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3), is generally the dominant removal mechanism for most organic chemicals in the atmosphere. oecd.org

For unsaturated organic compounds, reactions with OH radicals and ozone are particularly significant due to the presence of the carbon-carbon double bond. oecd.org While specific atmospheric degradation rate constants for this compound were not found in the immediate search results, studies on structurally similar unsaturated oxygenated compounds, such as unsaturated alcohols, provide insight into potential degradation pathways and rates. For instance, the reaction with OH radicals is typically a rapid process for unsaturated compounds, leading to relatively short atmospheric lifetimes, often on the order of hours. researchgate.netacs.orgresearchgate.netconicet.gov.ar Ozonolysis also contributes to the degradation of unsaturated compounds, though generally considered of secondary importance compared to OH radical reactions for many organics, it can be significant for low molecular weight unsaturated aliphatics. oecd.org

The degradation products of these atmospheric reactions often include smaller, more oxidized compounds, such as carbonyls. researchgate.netacs.orgresearchgate.net These products can contribute to the formation of tropospheric ozone and peroxyacyl nitrates (PANs). researchgate.netacs.orgresearchgate.net

Environmental Fate and Transport Mechanisms in Abiotic Matrices

The environmental fate and transport of this compound in abiotic matrices such as water, soil, and air are influenced by its physical-chemical properties, including its vapor pressure, water solubility, and octanol-water partition coefficient (log Kow).

Based on estimated properties, this compound has a predicted vapor pressure of 3.221000 mmHg at 25 °C and an estimated water solubility of 2645 mg/L at 25 °C. thegoodscentscompany.com It also has an estimated logP (octanol-water partition coefficient) of 1.671. thegoodscentscompany.com These properties suggest that this compound is moderately volatile and has some solubility in water.

Volatilization from water surfaces is expected to occur, with the rate dependent on factors such as Henry's Law constant, water body depth, and environmental conditions. nih.govcopernicus.orgcopernicus.orgresearchgate.net Henry's Law constant describes the partitioning of a chemical between the gas phase and water. copernicus.orgcopernicus.org While a specific experimental Henry's Law constant for this compound was not found, it can be estimated from vapor pressure and water solubility. nih.gov

Abiotic degradation processes in water and soil can include hydrolysis and photolysis, although the susceptibility of this compound to these processes would depend on its specific chemical structure and environmental conditions. regulations.govwho.int

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.